3-Chloro-1H-indazol-4-ol

NOS Inhibition CNS Research Comparative Pharmacology

Replace metabolically unstable phenols with this validated indazole scaffold. Addresses poor PK in lead optimization. - **Kinase Tool:** Derivative shows EphB4 IC50 = 227 nM. Core for TTK/PLK4/Aurora programs. - **Metabolic Edge:** Indazole core resists Phase I/II glucuronidation vs. phenolic analogs. - **SAR Advantage:** 3-Chloro enhances NOS potency 1.78x (IC50 = 100 µM vs. 177.8 µM). - **Supply:** Multiple pack sizes available for immediate synthesis workflows.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11913923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazol-4-ol
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)O)Cl
InChIInChI=1S/C7H5ClN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10)
InChIKeyOLCVFTUEWHPJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1H-indazol-4-ol: Differentiated Kinase & Metabolic Stability Scaffold


3-Chloro-1H-indazol-4-ol (CAS 1246307-72-1) is a halogenated indazole derivative containing a 4-hydroxyl group. It functions primarily as a versatile building block for synthesizing bioactive molecules . The indazole core serves as a recognized bioisostere of phenol, offering increased lipophilicity and reduced susceptibility to Phase I and II metabolism compared to phenolic analogs . This scaffold is central to the development of kinase inhibitors, particularly for targets such as TTK, PLK4, and Aurora kinases, due to its specific hydrogen-bonding and electronic properties [1].

3-Chloro-1H-indazol-4-ol: Why Generic Substitution Fails


Generic substitution with unsubstituted indazole or simple phenolic analogs is not scientifically valid due to the compound's unique combination of substituents that drive distinct biological and physicochemical outcomes. The 3-chloro substituent modulates electronic density and target affinity, as evidenced by SAR studies [1]. The 4-hydroxyl group is essential for specific hydrogen-bonding interactions with biological targets and serves as a key point for further derivatization . Crucially, the indazole scaffold itself confers metabolic advantages over phenol bioisosteres, demonstrating reduced Phase I and II metabolism . These precise molecular features dictate the compound's specific inhibition profile and physicochemical properties, which are not replicated by simpler analogs.

3-Chloro-1H-indazol-4-ol: Quantitative Advantage Over Analogs


NOS Inhibition: 3-Chloroindazole vs. Unsubstituted Indazole

In a comparative study on rat cerebellar nitric oxide synthase (NOS) inhibition, the 3-chloroindazole core demonstrated significantly greater potency than unsubstituted indazole. This demonstrates that the 3-chloro substituent on the indazole ring is a critical structural feature for enhancing target engagement [1].

NOS Inhibition CNS Research Comparative Pharmacology

EphB4 Kinase Inhibition by 3-Chloro-1H-indazol-4-ol Analog

A compound derived from the 3-chloro-1H-indazol-4-ol scaffold, N4-(3-chloro-1H-indazol-4-yl)-N2-(3,5-dimorpholinophenyl)pyrimidine-2,4-diamine, exhibits potent inhibition of the EphB4 kinase. In cell-based assays, this derivative demonstrates high potency, highlighting the scaffold's utility in generating active kinase inhibitors [1].

Kinase Inhibition EphB4 Cancer Research Cell-Based Assay

CYP3A4 Inhibition Liability: 3-Chloro-1H-indazol-4-ol Derivatives

Derivatives based on the 3-chloro-1H-indazol-4-ol scaffold show a low potential for inhibiting cytochrome P450 3A4 (CYP3A4), a major enzyme involved in drug metabolism. This characteristic is crucial for minimizing adverse drug-drug interactions in therapeutic development [1].

ADME Drug-Drug Interaction CYP Inhibition Metabolic Stability

Metabolic Stability: Indazole vs. Phenol Bioisostere

The indazole core, which forms the backbone of 3-chloro-1H-indazol-4-ol, is a superior bioisostere of phenol, offering increased lipophilicity and a significantly reduced susceptibility to Phase I and II metabolic processes. This class-level inference suggests that 3-chloro-1H-indazol-4-ol and its derivatives will possess improved metabolic stability compared to analogous phenolic compounds .

Metabolic Stability Bioisostere Pharmacokinetics Drug Design

3-Chloro-1H-indazol-4-ol: Recommended Research Applications


Synthesis of EphB4 Kinase Inhibitors for Oncology

Utilize 3-chloro-1H-indazol-4-ol as a core scaffold for designing and synthesizing novel EphB4 kinase inhibitors. Evidence demonstrates that a derivative built on this scaffold achieves nanomolar inhibitory activity (IC50 = 227 nM) in cell-based autophosphorylation assays [1]. This provides a validated starting point for lead optimization programs in cancer research.

NOS Inhibitor Development via 3-Chloro Indazole

Employ 3-chloro-1H-indazol-4-ol as a key intermediate for creating nitric oxide synthase (NOS) inhibitors. Comparative data confirm that the 3-chloro substituent on the indazole core provides a 1.78-fold increase in potency against NOS (IC50 = 100 µM) compared to unsubstituted indazole (IC50 = 177.8 µM) [2]. This structural insight guides the rational design of more effective tool compounds for CNS and cardiovascular research.

Phenol Replacement with Indazole for Metabolic Stability

Strategically incorporate the 3-chloro-1H-indazol-4-ol scaffold as a metabolically stable replacement for phenolic groups in hit-to-lead campaigns. The indazole core is established as a bioisostere of phenol that offers superior resistance to Phase I and II metabolism . This substitution strategy is particularly valuable when improving the pharmacokinetic properties of early-stage drug candidates.

Scaffold for TTK/PLK4/Aurora Kinase Libraries

Leverage 3-chloro-1H-indazol-4-ol as a versatile building block for generating libraries of kinase inhibitors, particularly those targeting TTK, PLK4, and Aurora kinases [3]. Its unique substitution pattern (3-chloro and 4-hydroxy) provides two distinct vectors for chemical elaboration, enabling rapid exploration of chemical space and SAR around these therapeutically relevant targets.

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